molecular formula C21H19FN2OS2 B2875931 2-((3-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-78-3

2-((3-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2875931
CAS No.: 877652-78-3
M. Wt: 398.51
InChI Key: SYMLFQMDBBWVSN-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4(3H)-ones and thieno[3,2-d]pyrimidin-4-amines are classes of compounds that have been synthesized and screened against Mycobacteria as part of programs to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .


Synthesis Analysis

An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed . A procedure has been developed for obtaining the amides of these acids, suitable for liquid-phase combinatorial synthesis .

Scientific Research Applications

Analytical Chemistry Applications

A study by Wang et al. (2012) developed a highly sensitive and selective fluorescent probe based on intramolecular charge transfer pathways for discriminating thiophenols over aliphatic thiols. This research underscores the compound's utility in environmental and biological sciences for thiophenol sensing in water samples, showcasing its potential in analytical chemistry applications (Wang et al., 2012).

Heterocyclic Chemistry Research

Hirohashi et al. (1975, 1976) explored the structural characteristics of bicyclic thiophene derivatives through NMR studies, observing through-space H–F coupling over seven bonds. These findings contribute to a deeper understanding of the structural and electronic properties of thiophene derivatives, enriching the field of heterocyclic chemistry (Hirohashi et al., 1975); (Hirohashi et al., 1976).

Medicinal Chemistry and Pharmacological Potential

Several studies have synthesized and evaluated derivatives for their central nervous system depressant activity, antifungal and antibacterial properties, anti-HIV-1 activity, anticancer properties, and anticonvulsant and antidepressant activities. For example, Kahveci et al. (2020) synthesized new thieno[2,3-d]pyrimidin-4(3H)-one derivatives and tested them against various bacterial and fungal strains, revealing their significant antimicrobial potential (Kahveci et al., 2020). Similarly, Novikov et al. (2004) demonstrated the anti-HIV-1 activity of pyrimidin-4(3H)-one derivatives, highlighting their potential in antiviral therapy (Novikov et al., 2004).

Future Directions

The future directions for this class of compounds could involve further development and testing as potential antitubercular agents . More research is needed to understand their mechanism of action and to optimize their properties for therapeutic use.

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2OS2/c22-17-8-4-7-16(13-17)14-27-21-23-18-10-12-26-19(18)20(25)24(21)11-9-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMLFQMDBBWVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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